1,3-Diazabicyclo[3.1.0]hexane
Description
Significance of Bicyclic Aziridines in Organic Synthesis
Bicyclic aziridines, as a class of compounds, are highly valued in organic synthesis due to their inherent ring strain. This strain makes them susceptible to ring-opening reactions, providing a powerful tool for the stereocontrolled introduction of nitrogen-containing functionalities into molecules. core.ac.uk The fusion of the aziridine (B145994) ring to another ring system, as seen in 1,3-diazabicyclo[3.1.0]hexane, imparts a defined three-dimensional structure, which can be exploited to achieve high levels of stereoselectivity in subsequent transformations. These bicyclic structures serve as versatile intermediates in the synthesis of a wide range of nitrogen-containing compounds, including alkaloids, amino acids, and peptidomimetics.
Structural Characteristics and Chemical Importance of this compound
The this compound molecule consists of a five-membered dihydropyrimidine (B8664642) ring fused to a three-membered aziridine ring, sharing a C-N bond. This fusion results in a rigid, boat-like conformation for the five-membered ring. While detailed structural data for the parent this compound is scarce in the literature, studies on the closely related 1,5-diazabicyclo[3.1.0]hexane and its derivatives provide valuable insights.
The chemical importance of the this compound framework lies in its dual functionality. The strained aziridine ring is a reactive site for nucleophilic attack, leading to ring-opened products. The dihydropyrimidine portion of the molecule also offers sites for further functionalization. This combination of features makes it a valuable scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai
Current Research Trends and Future Perspectives within the Diazabicyclo[3.1.0]hexane Class
Current research on this compound and its derivatives is largely focused on the development of new synthetic methodologies and the exploration of their reactivity. A significant trend is the use of these compounds in 1,3-dipolar cycloaddition reactions, where they can act as precursors to azomethine ylides. researchgate.netrsc.org These reactions provide a powerful route to the synthesis of complex pyrrolidine-containing structures, which are prevalent in many biologically active molecules.
Another area of active investigation is the development of catalytic asymmetric methods for the synthesis of enantiomerically enriched this compound derivatives. researchgate.netrsc.org The ability to control the stereochemistry of these bicyclic systems is crucial for their application in the synthesis of chiral drugs and other bioactive compounds.
Looking to the future, the unique structural and reactive properties of the this compound framework are poised to be exploited in a variety of fields. In medicinal chemistry, the scaffold could be incorporated into new drug candidates, with the strained aziridine ring potentially acting as a warhead for covalent inhibition of biological targets. ontosight.ai In materials science, the rigid bicyclic structure could be used to create novel polymers and functional materials with tailored properties. The continued development of efficient and selective synthetic methods will be key to unlocking the full potential of this versatile heterocyclic system.
Detailed Research Findings
The synthesis of substituted 1,3-diazabicyclo[3.1.0]hexanes has been achieved through various methods, with 1,3-dipolar cycloaddition reactions being a prominent strategy. The following table summarizes some key research findings in this area.
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereo-selectivity (dr) | Enantio-selectivity (ee %) | Reference |
| 1 | Azomethine ylide (from glycine (B1666218) iminoester) and Azirine | CuI/(R)-Fesulphos | Substituted this compound | up to 98 | >95:5 | up to 98 | rsc.org |
| 2 | α-Substituted iminoesters and Azirines | CuI/(R)-Fesulphos | 1,3-Diazabicyclo[3.1.0]hexanes with two contiguous quaternary stereocentres | High | High | up to 98 | rsc.org |
| 3 | Azomethine ylides and Azirines | Cu-catalysis with fesulphos ligand | Diazabicyclo[3.1.0]hexanes | 35-95 | - | 30-99 | researchgate.net |
| 4 | N,N-Dimethylanilines and α-azidochalcones | Visible-light driven Ru(bpy)3(PF6)2 | 1,3-Diazabicyclo[3.1.0]hexanes | 55-71 | - | - | researchgate.net |
These examples highlight the utility of catalytic asymmetric 1,3-dipolar cycloadditions in accessing highly functionalized and stereochemically complex this compound derivatives in good yields and with excellent stereocontrol.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17038-28-7 |
|---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1,3-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H8N2/c1-4-2-6(4)3-5-1/h4-5H,1-3H2 |
InChI Key |
IESGURQWOKTSMU-UHFFFAOYSA-N |
SMILES |
C1C2CN2CN1 |
Canonical SMILES |
C1C2CN2CN1 |
Synonyms |
1,3-Diazabicyclo[3.1.0]hexane |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,3 Diazabicyclo 3.1.0 Hexane and Its Derivatives
Catalytic Asymmetric Synthesis of 1,3-Diazabicyclo[3.1.0]hexanes
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as one of the most efficient and atom-economical methods for the enantioselective synthesis of pyrrolidine-type heterocycles, including the 1,3-diazabicyclo[3.1.0]hexane core. rsc.org This approach allows for the creation of multiple stereocenters, including contiguous quaternary stereocenters, with a high degree of control. rsc.orgepa.govrsc.orgnih.gov
The cornerstone of modern synthesis for this bicyclic system is the [3+2] cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In this context, azomethine ylides serve as the 1,3-dipole component.
A highly effective strategy for constructing the this compound framework is the [3+2] cycloaddition of azomethine ylides with 2H-azirines. rsc.orgepa.gov In this reaction, the azomethine ylide reacts across the double bond of the azirine ring. This approach is particularly notable for its ability to readily prepare substituted 1,3-diazabicyclo[3.1.0]hexanes that feature two adjacent quaternary stereocenters. epa.govrsc.orgnih.gov The reaction proceeds with almost complete endo-diastereoselectivity. rsc.org
A specific and powerful application of this cycloaddition strategy involves a one-pot, three-component reaction using isatins, α-amino acids, and 2H-azirines. nih.govacs.orgacs.org In this process, the isatin (B1672199) and α-amino acid react in situ to generate an azomethine ylide. nih.govmdpi.com This transient ylide is then trapped by the 2H-azirine dipolarophile in a regio- and diastereoselective 1,3-dipolar cycloaddition. nih.govmdpi.com The reaction yields a unique aziridine-fused spiro[imidazolidine-4,3'-oxindole] framework, effectively creating highly diverse 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindoles. nih.govacs.orgacs.org This method is valued for its operational simplicity, use of mild conditions, and tolerance for a wide range of substrates, achieving isolated yields of up to 81%. nih.govacs.org
Table 1: Three-Component Synthesis of 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles This table summarizes the results of the one-pot, three-component reaction between various isatins, an α-amino acid (sarcosine), and 2H-azirines to form spiro-oxindole products.
| Isatin Derivative (Substituent) | 2H-Azirine Derivative | Yield (%) | Reference |
|---|---|---|---|
| H (unsubstituted) | 2,3-diphenyl-2H-azirine | 73 | acs.org |
| 5-Bromo | 2,3-diphenyl-2H-azirine | 81 | acs.org |
| 5-Chloro | 2,3-diphenyl-2H-azirine | 78 | acs.org |
| 5-Fluoro | 2,3-diphenyl-2H-azirine | 72 | acs.org |
| 5-Nitro | 2,3-diphenyl-2H-azirine | 65 | acs.org |
| H (unsubstituted) | 3-phenyl-2H-azirine | 68 | acs.org |
To access highly substituted 1,3-diazabicyclo[3.1.0]hexanes, α-substituted iminoesters are frequently employed as stable and reliable precursors for azomethine ylides. rsc.orgepa.gov The cycloaddition between these iminoester-derived ylides and activated olefins, such as azirines, has seen significant advancements in enantioselective pyrrolidine (B122466) synthesis. rsc.org This specific pairing is instrumental in the catalytic asymmetric synthesis of 1,3-diazabicyclo[3.1.0]hexanes that possess multiple stereocenters, including challenging quaternary ones. epa.govrsc.orgnih.gov
The enantioselectivity of the 1,3-dipolar cycloaddition is controlled by the use of chiral catalytic systems. These systems, typically involving a metal center and a chiral ligand, create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
Copper catalysts are prominently used in the asymmetric synthesis of 1,3-diazabicyclo[3.1.0]hexanes. researchgate.netrsc.org Both Copper(I) and Copper(II) complexes have proven effective.
A particularly successful catalytic system employs a combination of Copper(I) iodide and the chiral ligand (R)-Fesulphos. epa.govrsc.org This CuI/(R)-Fesulphos system has been shown to achieve high levels of both diastereoselectivity and enantioselectivity (up to 98% ee) in the [3+2] cycloaddition of α-substituted iminoesters with azirines. rsc.orgepa.govrsc.orgnih.gov Another effective Cu(I)-based catalyst involves a complex of (Cu(CH3CN)4PF6) and a phosphine (B1218219) ligand. researchgate.net
Copper(II)-catalyzed systems have also been developed. For instance, a Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition has been reported using β-fluoroalkyl alkenyl arylsulfones as the dipolarophiles and iminoesters derived from glycine (B1666218) or alanine (B10760859) as the azomethine ylide precursors. researchgate.net
Table 2: Representative Examples of CuI/(R)-Fesulphos Catalyzed Asymmetric Cycloaddition This table highlights the effectiveness of the CuI/(R)-Fesulphos catalytic system in the reaction between azirines and α-substituted iminoesters, showing the achieved yields and enantiomeric excesses (ee).
| Azirine Substrate | Iminoester Precursor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 3-phenyl-2H-azirine | ethyl 2-(diphenylmethyleneamino)acetate | 85 | 91 | rsc.org |
| 3-(p-tolyl)-2H-azirine | ethyl 2-(diphenylmethyleneamino)acetate | 82 | 91 | rsc.org |
| 3-(p-chlorophenyl)-2H-azirine | ethyl 2-(diphenylmethyleneamino)acetate | 74 | 93 | rsc.org |
| 2,3-diphenyl-2H-azirine | ethyl 2-(diphenylmethyleneamino)propanoate | 37 | 24 | rsc.org |
| 3-phenyl-2H-azirine | ethyl 2-((4-methoxyphenyl)methyleneamino)acetate | 85 | 98 | rsc.org |
Compound Index
Chiral Catalytic Systems
Optimization of Chiral Ligands (e.g., Fesulphos)
The enantioselective synthesis of 1,3-diazabicyclo[3.1.0]hexanes has been effectively achieved through catalytic asymmetric 1,3-dipolar cycloadditions. A key factor in the success of these transformations is the optimization of chiral ligands to induce high levels of stereocontrol. Among the various ligands explored, ferrocenyl-based ligands, particularly (R)-Fesulphos, have proven to be highly effective in copper(I)-catalyzed systems.
The combination of a Cu(I) salt, such as Cu(CH₃CN)₄PF₆ or CuI, with (R)-Fesulphos creates a chiral catalytic environment for the [3+2] cycloaddition of azomethine ylides with 2H-azirines. researchgate.netrsc.org This catalytic system has been instrumental in preparing substituted 1,3-diazabicyclo[3.1.0]hexanes with excellent enantioselectivities, often exceeding 90% ee. rsc.orgrsc.org The reaction involves the in situ generation of azomethine ylides from α-iminoesters, which then react with the azirine dipolarophile. The Fesulphos ligand coordinates to the copper center, effectively shielding one face of the intermediate complex and directing the approach of the dipolarophile to achieve high asymmetric induction. researchgate.net
Optimization studies have shown that the choice of ligand is critical. For instance, while other phosphine ligands can catalyze the reaction, Fesulphos consistently delivers superior enantioselectivity in the synthesis of diazabicyclo[3.1.0]hexanes bearing challenging structural motifs like contiguous quaternary stereocentres. researchgate.netrsc.org The efficiency of this catalytic system allows for the preparation of a diverse range of enantioenriched products. researchgate.net Silver-based catalysts using (R)-Fesulphos have also been employed in related asymmetric [3+2] cycloadditions, highlighting the versatility of this ligand in controlling stereochemical outcomes. tandfonline.com
| Entry | Azirine Substrate | Iminoester Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 3-phenyl-2H-azirine | Ethyl N-benzylidene-alaninate | 76 | 95 |
| 2 | 3-phenyl-2H-azirine | Ethyl N-(4-methylbenzylidene)-alaninate | 79 | 87 |
| 3 | 3-phenyl-2H-azirine | Ethyl N-(4-methoxybenzylidene)-alaninate | 85 | 92 |
| 4 | 3-phenyl-2H-azirine | Ethyl N-(4-cyanobenzylidene)-alaninate | 75 | 92 |
| 5 | 3-(Furan-2-yl)-2H-azirine | Ethyl N-benzylidene-alaninate | 65 | 90 |
Stereochemical Control and Enantioselective Outcomes
Achieving precise stereochemical control is a central challenge in the synthesis of complex molecules like 1,3-diazabicyclo[3.1.0]hexanes, which can possess multiple stereocenters. Research has focused on developing highly stereoselective methods to control both relative and absolute stereochemistry.
Diastereoselectivity in the formation of the this compound ring system is often controlled during the key cycloaddition step. In the 1,3-dipolar cycloaddition of azomethine ylides with 2H-azirines, the reaction typically proceeds with high diastereoselectivity, favoring the formation of the endo-cycloadduct. researchgate.net This selectivity is attributed to the preferred transition state geometry that minimizes steric interactions between the substituents on the ylide and the azirine.
One-pot, three-component reactions involving isatins, α-amino acids, and 2H-azirines have been developed to produce complex spiro[imidazolidine-4,3'-oxindole] frameworks fused to the diazabicyclo[3.1.0]hexane core. acs.orgacs.org These reactions exhibit high regio- and diastereoselectivity, affording a single diastereomer from a range of substrates under mild conditions. acs.orgacs.org The stereochemical outcome is dictated by the specific structures of the reacting components, allowing for the synthesis of structurally diverse and complex heterocyclic systems. acs.org Similarly, diastereoselective cycloadditions involving cyclopropenes and azomethine ylides have been used to construct related 3-azabicyclo[3.1.0]hexane skeletons, demonstrating the broad applicability of this strategy. nih.govbeilstein-journals.org
A particularly challenging synthetic goal is the construction of contiguous quaternary stereocenters. The development of methods to achieve this feat is significant for accessing highly complex and sterically congested molecules. A notable breakthrough has been the use of a CuI/(R)-Fesulphos catalytic system for the asymmetric [3+2] cycloaddition of α-substituted iminoesters with 2H-azirines. researchgate.netrsc.org
This methodology directly furnishes substituted 1,3-diazabicyclo[3.1.0]hexanes that possess two adjacent quaternary stereocenters. researchgate.netrsc.org The reaction proceeds with both high diastereoselectivity and enantioselectivity, with ee values reaching up to 98%. rsc.org The success of this approach relies on the precise control exerted by the chiral catalyst, which differentiates between the prochiral faces of the azomethine ylide intermediate. This strategy provides a direct and efficient route to these structurally novel and challenging motifs, which are of significant interest in medicinal chemistry. researchgate.net While other methods exist for creating contiguous quaternary centers in acyclic systems, this cycloaddition approach is particularly powerful for generating them within a rigid bicyclic framework. nih.govchemsoc.org.cn
| Catalyst System | Azirine | α-Substituted Iminoester | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| CuI/(R)-Fesulphos | 3-phenyl-2H-azirine | Ethyl N-benzylidene-alaninate | 76 | >95:5 | 95 |
| CuI/(R)-Fesulphos | 3-(p-tolyl)-2H-azirine | Ethyl N-benzylidene-alaninate | 79 | >95:5 | 87 |
| CuI/(R)-Fesulphos | 3-(p-Cl-phenyl)-2H-azirine | Ethyl N-benzylidene-alaninate | 81 | >95:5 | 98 |
| CuI/(R)-Fesulphos | 3-(p-F-phenyl)-2H-azirine | Ethyl N-benzylidene-alaninate | 77 | >95:5 | 96 |
Multi-Component Reaction Approaches to 1,3-Diazabicyclo[3.1.0]hex-3-enes
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single step. This approach is particularly well-suited for constructing the 1,3-diazabicyclo[3.1.0]hex-3-ene scaffold.
One-Pot Three-Component Syntheses
An efficient and straightforward one-pot, three-component synthesis of 1,3-diazabicyclo[3.1.0]hex-3-enes has been widely reported. tandfonline.comresearchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde, a pre-formed ketoaziridine, and a source of ammonia, most commonly ammonium (B1175870) acetate (B1210297). tandfonline.comresearchgate.netmdpi.com The reaction is often carried out under solvent-free conditions and can be significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes. tandfonline.comresearchgate.netorganic-chemistry.org
This method provides access to a wide array of substituted 1,3-diazabicyclo[3.1.0]hex-3-enes with good to excellent yields and high diastereocontrol. organic-chemistry.org The versatility of the reaction allows for the incorporation of various substituents on the bicyclic framework by simply changing the aldehyde component. tandfonline.comresearchgate.netmdpi.com For example, using isatins as the carbonyl component can lead to the formation of spiro-fused this compound derivatives. acs.orgiiste.org The operational simplicity and atom economy of this three-component strategy make it a highly attractive method for generating libraries of these complex heterocycles. acs.orgtandfonline.com
Utilization of Ketoaziridines in Cyclization Reactions
Ketoaziridines, specifically trans-2-aroyl-3-aryl-aziridines, are crucial building blocks in the multi-component synthesis of 1,3-diazabicyclo[3.1.0]hex-3-enes. tandfonline.comresearchgate.netmdpi.comresearchgate.net These strained, three-membered heterocycles serve as the key precursor that ultimately forms the fused aziridine (B145994) ring of the final bicyclic product.
In the one-pot, three-component reaction, the ketoaziridine reacts with an aldehyde and ammonium acetate. tandfonline.comresearchgate.net The proposed mechanism involves the initial formation of an imine from the aldehyde and ammonium acetate, which then participates in a cascade of reactions with the ketoaziridine, leading to the formation of the 1,3-diazabicyclo[3.1.0]hex-3-ene core. mdpi.com The ketoaziridines themselves are typically prepared in a separate step, for instance, from the corresponding chalcone. researchgate.net The stability and reactivity of the ketoaziridine are pivotal for the success of the subsequent cyclization, enabling the construction of the unique bridged aziridine structure. tandfonline.commdpi.com
Table of Compounds
| Compound Name | Molecular Formula | Synonyms/Class |
|---|---|---|
| This compound | C₄H₈N₂ | Bicyclic Guanidine |
| 1,3-Diazabicyclo[3.1.0]hex-3-ene | C₄H₆N₂ | Bridgedhead Aziridine |
| (R)-Fesulphos | C₃₅H₃₃FeP | Chiral Ferrocenyl Ligand |
| 2H-Azirine | C₂H₃N | Three-membered heterocycle |
| Azomethine ylide | - | 1,3-Dipole |
| Ketoaziridine | - | 2-Aroyl-3-aryl-aziridine |
| Ammonium acetate | CH₃COONH₄ | Reagent |
| Isatin | C₈H₅NO₂ | Indole-2,3-dione |
| Copper(I) iodide | CuI | Catalyst |
| Copper(I) tetrakis(acetonitrile) hexafluorophosphate | C₈H₁₂CuF₆N₄P | Catalyst precursor |
| Ethyl N-benzylidene-alaninate | C₁₂H₁₅NO₂ | Iminoester |
| 3-phenyl-2H-azirine | C₈H₇N | Azirine derivative |
Intramolecular Cyclization Strategies for Strained Diazabicyclo[3.1.0]hexane Systems
The construction of the strained this compound ring system presents unique challenges due to the inherent ring strain of the bicyclic structure. Intramolecular cyclization strategies have emerged as a powerful tool to overcome these hurdles.
Co(II)-Based Metalloradical Catalysis (MRC) for Intramolecular Aziridination
A significant advancement in the synthesis of strained heterobicyclic structures is the use of cobalt(II)-based metalloradical catalysis (MRC). nih.govnih.gov This methodology has been successfully employed for the intramolecular radical aziridination of allylic sulfamoyl azides, leading to the effective construction of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures in high yields. nih.govnih.gov The reaction proceeds through a stepwise radical bicyclization pathway, which avoids the high-energy transition state associated with concerted mechanisms. bc.edu This catalytic system operates under neutral and non-oxidative conditions, making it compatible with a wide range of functional groups. nih.govbc.edu The catalyst, often a cobalt(II) porphyrin complex, facilitates the generation of a Co(III)-aminyl radical, which then undergoes cyclization. nih.gov
The resulting [3.1.0]-bicyclic aziridines are versatile synthetic intermediates. nih.govnih.gov Their high strain allows for selective ring-opening reactions in both exo- and endo-fashions, providing access to a variety of 1,2- and 1,3-diamine derivatives. nih.gov This methodology has been applied as a key step in the efficient synthesis of a potent neurokinin 1 (NK1) antagonist. nih.govbc.edu
Synthesis of 2-Sulfonyl-1,3-Diazabicyclo[3.1.0]hexane Structures
The Co(II)-based MRC approach is particularly effective for synthesizing 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures. nih.gov The reaction demonstrates broad applicability to a variety of allylic sulfamoyl azides with different substitution patterns, consistently affording the desired bicyclic aziridine products in high yields. nih.govresearchgate.net For instance, the intramolecular aziridination of 2-phenyl allylic azide (B81097) using a specific cobalt-porphyrin catalyst, [Co(P1)], results in a nearly quantitative yield of the corresponding 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane. researchgate.net Even more sterically demanding substrates, such as those with a 2-chloro substituent, undergo facile cyclization to produce the corresponding chloro-substituted bicyclic diaza-aziridines in full conversion. researchgate.net
Another approach to a related structure, 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide, starts from 2-benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide under alkaline conditions. researchgate.net The aziridine ring of this product can then be opened by various nucleophiles to yield vicinal diamines. researchgate.net
Table 1: Examples of Co(II)-Catalyzed Intramolecular Aziridination
| Substrate | Catalyst | Product | Yield (%) |
| N-benzyl-N-allylsulfamoyl azide | [Co(P1)] | 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane | 92 |
| 2-phenyl allylic azide | [Co(P1)] | 2-phenyl-2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane | ~100 |
| 2-chloro allylic azide | [Co(P1)] | 2-chloro-2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane | 100 (conversion) |
Data sourced from Zhang et al. (2016). researchgate.net
Synthetic Methods for Related Diazabicyclo[3.1.0]hexane Isomers and Analogues
The synthesis of various isomers and analogues of diazabicyclo[3.1.0]hexane has also been extensively explored, employing different synthetic strategies.
1,5-Diazabicyclo[3.1.0]hexane Synthesis (e.g., utilizing N-Chlorosuccinimide)
An optimized and scalable synthetic protocol for 1,5-diazabicyclo[3.1.0]hexanes, also known as bicyclic diaziridines, has been developed. acs.orgnih.gov This method utilizes the inexpensive and easy-to-handle N-chlorosuccinimide (NCS) as the chlorinating agent. acs.orgnih.gov The reaction involves the condensation of a carbonyl compound, 1,3-diaminopropane, and NCS. acs.orgnih.gov This one-pot, three-component condensation is a facile and diastereoselective method. mathnet.ru The protocol has demonstrated broad applicability, allowing for the gram-scale synthesis of a diverse library of 1,5-diazabicyclo[3.1.0]hexanes with yields up to 95%. acs.org For substrates containing electron-withdrawing groups, extending the reaction time and maintaining a low temperature are crucial to prevent the formation of Schiff base byproducts. acs.org
2,4-Diazabicyclo[3.1.0]hexan-3-one Synthesis (e.g., Cyclopropanation of Imidazolones)
The synthesis of 2,4-diazabicyclo[3.1.0]hexan-3-ones can be achieved through the cyclopropanation of 1,3-dihydro-2H-imidazol-2-ones with methyl diazoacetate. clockss.org This reaction leads to the formation of the characteristic bicyclic structure of 2,4-diazabicyclo[3.1.0]hexan-3-one. clockss.org
Synthesis of Specific Substituted Diazabicyclo[3.1.0]hexane Derivatives
The development of methods for synthesizing specifically substituted diazabicyclo[3.1.0]hexane derivatives is crucial for accessing compounds with tailored properties.
One notable example is the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with azirines. rsc.org This method, utilizing a CuI/(R)-Fesulphos catalytic system, allows for the preparation of substituted 1,3-diazabicyclo[3.1.0]hexanes with two adjacent quaternary stereocenters. rsc.org The reaction achieves high diastereoselectivities and enantioselectivities (up to 98% ee). rsc.org
Another strategy involves the one-pot, three-component reaction of a trans-2-benzoyl-3-(4-nitrophenyl)aziridine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and ammonium acetate. mdpi.com This reaction, carried out in dry ethanol (B145695) at room temperature, yields 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in good yield. mdpi.com These compounds are of interest due to their photochromic properties. mdpi.com
Furthermore, bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane can be synthesized through the 1,3-dipolar cycloaddition reactions of cyclopropenes with the stable azomethine ylide derived from Ruhemann's purple. nih.govbeilstein-journals.org This method is effective for both 3-substituted and 3,3-disubstituted cyclopropenes, affording the cycloadducts in moderate to good yields with high diastereofacial selectivity. nih.govbeilstein-journals.org
Photochromic Derivatives (e.g., Anthracene (B1667546), Pyrazolyl, and Bisindole Linkage)
The inherent photochromic properties of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, which allow for reversible color changes upon light irradiation, have spurred extensive research into their synthesis. researchgate.netresearchgate.net These compounds are notable for exhibiting photochromism even in the crystalline state, a rare characteristic among photochromic molecules. iiste.org The core of their photochromic behavior lies in the reversible electrocyclic ring-opening of the aziridine moiety to form a colored azomethine ylide, which can revert to the closed-ring form. mdpi.commdpi.com
Anthracene Linkage
Novel mono- and bis-photochromic compounds featuring an anthracene moiety have been synthesized. researchgate.net The general strategy involves a three-component reaction between an appropriate anthracene carbaldehyde, a ketoaziridine, and ammonium acetate. researchgate.net For instance, mono-photochromic systems were prepared using anthracene-9-carbaldehyde or 10-(hydroxymethyl)anthracene-9-carbaldehyde, while bis-photochromic derivatives were synthesized from 9,10-anthracenedicarbaldehyde. researchgate.netresearchgate.net These reactions are typically conducted in dry DMF at room temperature. researchgate.net The resulting compounds exhibit photochromic behavior both in solution (e.g., in ethanol) and in the solid state when irradiated with UV light (e.g., at 254 nm). researchgate.net
Pyrazolyl Linkage
Derivatives of this compound incorporating a pyrazole (B372694) ring have been successfully synthesized, demonstrating interesting photochromic properties. mdpi.com One synthetic route involves a one-pot, three-component reaction of a substituted ketoaziridine, a pyrazole-4-carbaldehyde, and ammonium acetate in absolute ethanol at room temperature. mdpi.com For example, trans-2-benzoyl-3-(4-nitrophenyl)aziridine can be reacted with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and ammonium acetate to yield the corresponding pyrazolyl-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com The pyrazole aldehyde itself is often prepared via the Vilsmeier-Haack reaction on a suitable pyrazolone (B3327878) precursor. mdpi.com These compounds display photochromic behavior in both crystalline and solution phases. mdpi.com
Bisindole Linkage
To enhance the fatigue resistance and link multiple photochromic units within a single molecule, bis-1,3-diazabicyclo[3.1.0]hex-3-enes with a bisindole linkage have been developed. researchgate.netresearchgate.net The synthesis commences with the preparation of alkanediylbisindoles. This is achieved by reacting indole (B1671886) with a dibromoalkane in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) under a nitrogen atmosphere. researchgate.net The resulting bisindole is then subjected to the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF to introduce aldehyde functionalities, yielding a bis(indole-3-carbaldehyde). researchgate.net Finally, this bis-aldehyde is reacted with a ketoaziridine (e.g., 2-benzoyl-3-phenylaziridine) and ammonium acetate in an appropriate solvent to construct the two this compound rings, linked by the alkanediylbisindole bridge. researchgate.net
Table 1: Synthesis of Photochromic this compound Derivatives
| Linkage | Key Starting Materials | Reaction Type | Key Intermediates | Final Product Type | Ref. |
| Anthracene | Anthracene carbaldehydes, Ketoaziridines, Ammonium acetate | Three-component condensation | Not applicable (one-pot) | Mono- and Bis-photochromic 1,3-diazabicyclo[3.1.0]hexenes | researchgate.netresearchgate.net |
| Pyrazolyl | Pyrazole-4-carbaldehydes, Ketoaziridines, Ammonium acetate | Three-component condensation | Pyrazolone (for aldehyde synthesis) | Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-enes | mdpi.com |
| Bisindole | Indole, Dibromoalkanes, Ketoaziridines, Ammonium acetate | Multi-step: N-alkylation, Vilsmeier-Haack formylation, Three-component condensation | Alkanediylbisindoles, Alkanediylbis(indole-3-carbaldehyde) | Bis-photochromic 1,3-diazabicyclo[3.1.0]hex-3-enes | researchgate.net |
Thia-Diazabicyclo Derivatives
The introduction of sulfur into the bicyclic framework leads to thia-diazabicyclo derivatives with distinct chemical properties. A notable example is the synthesis of 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide. research-nexus.netclockss.org
This novel sulfa-heterocyclic compound, which contains an aziridine moiety, is prepared from 2-benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide. research-nexus.netresearchgate.net The reaction is carried out under alkaline conditions, leading to an intramolecular cyclization that forms the fused aziridine ring of the 2-thia-1,3-diazabicyclo[3.1.0]hexane system. research-nexus.netresearchgate.net The reactivity of the resulting aziridine ring has been explored, showing that it can be opened by various nucleophiles to produce vicinal diamines. research-nexus.net These diamine intermediates are valuable for the synthesis of other bicyclic compounds, such as 2,5-dibenzyl-1,2,5-thiadiazolo[2,3-a]pyrazine 1,1-dioxide. research-nexus.net
Table 2: Synthesis of Thia-Diazabicyclo Derivatives
| Derivative Name | Starting Material | Reaction Condition | Key Transformation | Ref. |
| 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide | 2-benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide | Alkaline | Intramolecular cyclization to form fused aziridine ring | research-nexus.netresearchgate.net |
Chemical Reactivity and Reaction Mechanisms of 1,3 Diazabicyclo 3.1.0 Hexane
Ring-Opening Reactions
The inherent ring strain of the 1,3-diazabicyclo[3.1.0]hexane system makes it susceptible to various ring-opening reactions. These transformations can be initiated by acids or proceed through radical pathways, offering routes to functionalized diamine derivatives and other complex molecules.
Acid-Catalyzed Ring Opening and Epimerization Pathways
Acid-catalyzed conditions can promote the ring opening of the diaziridine moiety within the this compound framework. This process can lead to the formation of an imine intermediate. Subsequent ring-closing reactions can result in epimerization at specific stereocenters within the molecule. For instance, treatment of a substituted this compound with wet trifluoroacetic acid has been observed to cause epimerization at the C-2 position, a process that likely proceeds through an acid-catalyzed ring-opening/ring-closing mechanism involving an imine intermediate. rsc.org The formation of benzaldehyde (B42025) as a byproduct in this reaction provides further evidence for this proposed pathway. rsc.org
Regioselective Ring Opening for Complex Molecule Synthesis (e.g., Diamines)
The strained nature of the 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structure allows for its use as a versatile synthon for the preparation of 1,2- and 1,3-diamine derivatives through selective ring-opening reactions. nih.gov The three-membered aziridine (B145994) ring of these bicyclic compounds can be regioselectively opened at the exo-position by various nucleophiles. nih.gov For example, nucleophiles such as trimethylsilyl (B98337) azide (B81097), thiophenol, and benzylamine (B48309) can effectively open the ring under mild conditions to yield functionalized five-membered thiadiazolidine dioxide derivatives. nih.gov
Furthermore, in the presence of Lewis acids, selective endo-ring opening at the bridgehead position of the bicyclo[3.1.0] structure can occur. nih.gov This regioselectivity provides a powerful tool for the synthesis of complex diamine-containing molecules. nih.govresearchgate.net A novel selective cyclic aziridine amide ring-opening reaction has also been developed to generate sp3-enriched scaffolds with high regioselectivity, highlighting the utility of this methodology in drug discovery and the synthesis of complex small molecules. acs.org
Cleavage of Cyclopropane (B1198618) Moiety Bonds
The reactivity of 1,3-diazabicyclo[3.1.0]hexanes extends to the cleavage of the cyclopropane ring bonds. In copper-mediated oxidative transformations, 3-azabicyclo[3.1.0]hex-2-enes can be converted into highly substituted pyridines. acs.org This transformation is believed to proceed through a single-electron oxidation of the bicyclic system, generating a cation radical. This intermediate then undergoes ring-expansion via homolytic cleavage of a C-C bond in the cyclopropane ring, followed by oxidative aromatization to yield the pyridine (B92270) product. acs.org
Additionally, the reaction of 1,5-diazabicyclo[3.1.0]hexanes with donor-acceptor cyclopropanes can lead to the formation of substituted pyrazolines. researchgate.net The proposed mechanism involves the alkylation of the diaziridine nitrogen by the Lewis acid-activated donor-acceptor cyclopropane, followed by hydration of the resulting 1,6-zwitterionic intermediate and subsequent oxidation. researchgate.net
Cycloaddition and Cycloreversion Processes
1,3-Diazabicyclo[3.1.0]hexanes serve as important precursors for the in-situ generation of azomethine imines, which are highly reactive 1,3-dipoles. These intermediates readily participate in cycloaddition reactions, providing access to a variety of nitrogen-containing heterocyclic scaffolds.
1,3-Dipolar Cycloadditions Involving Diazabicyclo[3.1.0]hexanes as Precursors
Unstable N,N'-cyclic azomethine imines can be generated in situ from 6-aryl-substituted 1,5-diazabicyclo[3.1.0]hexanes through the thermal or Lewis acid-catalyzed opening of a C-N bond in the diaziridine ring. beilstein-journals.orgnih.gov These transient azomethine imines can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions. beilstein-journals.orgua.es
Microwave irradiation has been shown to be an effective method for promoting these cycloadditions, often leading to reduced reaction times and increased yields. beilstein-journals.orgnih.govd-nb.info For example, the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diarylpropenones under microwave heating proceeds regioselectively to form perhydropyrazolopyrazoles. beilstein-journals.orgnih.gov
The generated cycloadducts can also undergo cycloreversion under heating, regenerating an azomethine imine that can be trapped by other suitable dipolarophiles. beilstein-journals.orgnih.govd-nb.info This reversible nature of the cycloaddition provides a dynamic system for the synthesis of various heterocyclic structures. The trapping of the generated azomethine imines with dipolarophiles such as maleimides, isocyanates, and isothiocyanates has been successfully demonstrated. beilstein-journals.orgnih.gov
The table below summarizes the cycloaddition reactions of azomethine imines generated from this compound precursors with various dipolarophiles.
| Dipolarophile | Product | Reference |
| 1,3-Diarylpropenones | Perhydropyrazolopyrazoles | beilstein-journals.orgnih.gov |
| Maleimides | Fused pyrazolidines | beilstein-journals.orgnih.gov |
| Isocyanates | Fused triazolidinones | beilstein-journals.orgnih.gov |
| Isothiocyanates | Fused thiadiazolidinones | beilstein-journals.orgnih.gov |
| Donor-Acceptor Cyclopropanes | Perhydropyridazines or Triazines | d-nb.info |
This versatile reactivity underscores the importance of this compound as a building block in the synthesis of diverse and complex nitrogen-containing heterocyclic compounds.
Rearrangements and Isomerizations
Thermally induced rearrangements of 6-aryl-substituted diazabicyclohexanes can occur through the opening of the diaziridine fragment. chim.it This process can lead to the formation of various heterocyclic systems. The specific products formed depend on the substitution pattern and reaction conditions.
The this compound framework is generally stable in strongly acidic and basic solutions. researchgate.net However, under harsh acidic conditions, cleavage of the imidazolidine (B613845) ring can occur. researchgate.net For example, treatment of a bicyclic aminal derivative of 2,4-diazabicyclo[3.1.0]hexan-3-one with acid leads to the cleavage of its imidazolidine ring. researchgate.net In some cases, drastic conditions can lead to the cleavage of the C1-C6 bond, resulting in the formation of 1,3-dihydroimidazol-2-ones. researchgate.netclockss.org
Reduction and Functionalization Reactions
Catalytic hydrogenation of this compound derivatives can lead to selective bond cleavage. For instance, catalytic hydrogenation can be employed to remove N-benzyl groups and also to open the C1-C6 bond. researchgate.net The reduction of 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one with lithium aluminum hydride results in the formation of a bicyclic aminal. researchgate.net Furthermore, diastereoselective reduction of the imine C=N bond in 3-azabicyclo[3.1.0]hex-2-enes to the corresponding saturated 3-azabicyclo[3.1.0]hexanes can be achieved with high efficiency using reagents like sodium cyanoborohydride in the presence of acetic acid. acs.org This stereoselective reduction is believed to occur via the approach of a hydride to the C=N bond from the side opposite to the cyclopropane ring. acs.org
Hydride Reductions and Formation of Bicyclic Aminals
The reduction of substituted this compound derivatives using powerful hydride-donating agents is a notable transformation. Specifically, the reduction of 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one with lithium aluminium hydride (LiAlH₄) leads to the formation of a bicyclic aminal. researchgate.net This reaction involves the reduction of the ketone functional group within the five-membered ring of the bicyclic system. The resulting product retains the fused ring structure but with a hydroxyl group that can exist in equilibrium with the aminal form. This transformation underscores the reactivity of the carbonyl group within this strained heterocyclic framework and its accessibility to nucleophilic attack by hydride ions.
Mechanistic Investigations
The reactions of this compound and its derivatives are often not straightforward and proceed through various short-lived, high-energy species. Understanding these intermediates is key to controlling the outcome of the reactions.
Identification of Transient Intermediates (e.g., Iminium, Azomethine Ylides)
Research has shown that the reactions of this compound systems can involve the formation of highly reactive transient intermediates. Following certain transformations, such as the acid-induced cleavage of the imidazolidine ring in the bicyclic aminal derived from 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one, an acyclic intermediate is proposed to form. researchgate.netclockss.org This intermediate is believed to contain both an azomethine ylide and an iminium moiety. researchgate.netclockss.org
Azomethine ylides and related azomethine imines are 1,3-dipoles that are crucial in the synthesis of various nitrogen-containing heterocyclic compounds. acs.orgua.esrsc.org They are often generated in situ from precursors like 1,5-diazabicyclo[3.1.0]hexanes through either thermal activation or by using Lewis acids, which cleave the C-N bond of the diaziridine ring. ua.esbeilstein-journals.orgd-nb.info The presence of these intermediates opens pathways to various cycloaddition reactions. acs.orgresearchgate.netacs.orgrsc.org For instance, the cycloaddition of azomethine ylides with dipolarophiles like azirines is a method for constructing substituted this compound frameworks. researchgate.netrsc.org
The table below summarizes key findings related to the generation of these transient intermediates.
| Precursor/Starting Material | Conditions | Identified/Proposed Intermediate | Reference |
| 2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one (post-reduction) | Acid-induced cleavage | Acyclic intermediate with azomethine ylide and iminium moiety | researchgate.netclockss.org |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes | Thermolysis or Microwave irradiation | Azomethine imine | ua.esbeilstein-journals.orgd-nb.info |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes | Lewis Acid (e.g., Sc(OTf)₃, BF₃·Et₂O) | Azomethine imine | ua.esd-nb.info |
| Isatins and α-amino acids | In situ generation for cycloaddition | Azomethine ylide | acs.orgacs.org |
Influence of Catalysis and Reaction Conditions on Pathway Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction of this compound precursors toward specific products by influencing the formation and fate of the transient intermediates.
Catalytic Systems:
Cobalt Catalysis: Co(II)-based metalloradical catalysis has been successfully employed for the intramolecular radical aziridination of allylic sulfamoyl azides to construct highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures. nih.govbc.edu This system operates under neutral and non-oxidative conditions, demonstrating high efficiency and applicability to a wide range of substrates. nih.govbc.edu
Copper Catalysis: Copper(I) complexes, particularly with chiral ligands like (R)-Fesulphos, have been developed for the catalytic asymmetric [3+2] cycloaddition of azomethine ylides (generated from α-substituted iminoesters) with azirines. researchgate.netrsc.org This method allows for the preparation of enantioenriched 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivity and enantioselectivity. researchgate.netrsc.org
Lewis Acid Catalysis: Lewis acids such as scandium triflate can catalyze the cleavage of the diaziridine ring in 1,5-diazabicyclo[3.1.0]hexanes to generate azomethine imines, which can then be trapped by dipolarophiles. ua.es This approach offers an alternative to thermal generation of the 1,3-dipole. ua.esd-nb.info
Reaction Conditions: The selectivity of cycloaddition reactions involving intermediates derived from diazabicyclo[3.1.0]hexanes can differ significantly between thermal and catalytic conditions. d-nb.info Furthermore, the use of microwave irradiation has been shown to be an effective method for generating azomethine imines from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes for subsequent cycloaddition reactions. beilstein-journals.orgd-nb.info The choice of solvent can also be critical, with some reactions showing enhanced selectivity in ionic liquids compared to conventional organic solvents. d-nb.info
The following table outlines the influence of different catalytic and reaction conditions on the transformation of this compound precursors.
| Precursor Type | Catalyst/Condition | Reaction Type | Product Type | Reference |
| Allylic sulfamoyl azides | Co(II)-porphyrin complex | Intramolecular radical aziridination | 2-Sulfonyl-1,3-diazabicyclo[3.1.0]hexanes | nih.govbc.edu |
| α-Substituted iminoesters + Azirines | Cu(I) / (R)-Fesulphos | Asymmetric [3+2] cycloaddition | Enantioenriched 1,3-diazabicyclo[3.1.0]hexanes | researchgate.netrsc.org |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes | Microwave irradiation (110 °C) | [3+2] cycloaddition | Perhydropyrazolopyrazoles | beilstein-journals.orgd-nb.info |
| 1,5-Diazabicyclo[3.1.0]hexanes | Lewis Acid (Sc(OTf)₃) | Ring opening / Dipolar trapping | Cycloadducts | ua.es |
Computational and Theoretical Studies on Diazabicyclo 3.1.0 Hexane Systems
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations have become an indispensable tool for elucidating the three-dimensional structures and conformational landscapes of molecules. These methods provide a detailed picture of the geometric parameters and relative energies of different spatial arrangements of atoms.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system is a functional of the electron density. DFT methods, such as B3LYP, are often employed to optimize molecular geometries and predict vibrational frequencies.
In the context of diazabicyclo[3.1.0]hexane systems, DFT calculations have been instrumental in studying the outcomes of chemical reactions and understanding the stability of various isomers. For instance, DFT has been used to investigate the free-energy profiles of cycloaddition reactions to form substituted 1,3-diazabicyclo[3.1.0]hexanes. While specific geometric parameters for the parent 1,3-diazabicyclo[3.1.0]hexane from DFT calculations are not readily found in the literature, the methodology is well-suited for such investigations.
High-Level Ab Initio Calculations (e.g., MP2)
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), offer a more accurate description of electron correlation effects compared to standard DFT methods. These calculations are computationally more intensive but can provide benchmark data for molecular properties.
For the isomeric 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations have been used in conjunction with experimental data to determine its equilibrium molecular structure and conformational stability. acs.orgrsc.orgnih.gov These studies have shown the boat conformation to be the most stable. acs.orgrsc.orgnih.gov Similar high-level calculations would be invaluable for determining the precise geometric parameters and energetic landscape of this compound.
Conformational Analysis (e.g., Boat, Chair, Twist Forms)
The bicyclo[3.1.0]hexane ring system can, in principle, adopt several conformations, including boat, chair, and twist forms. The relative stability of these conformers is determined by a delicate balance of angle strain, torsional strain, and non-bonded interactions.
A conformational analysis of 2-phenyl-1,3-diazabicyclo[3.1.0]hexane using the Westheimer method, a type of molecular mechanics calculation, revealed that a skew boat conformation is energetically more favorable than the chair conformation by approximately 1.5-2 kcal/mol for both the endo and exo stereoisomers. This preference is attributed to additional strain in the chair form arising from the deformation of bond angles and closer proximity of certain hydrogen atoms. This suggests that the parent this compound likely also favors a non-planar, boat-like conformation over a chair form.
The existence of two stereoisomeric forms, endo and exo, is a consequence of the conformational rigidity of the bicyclic system. For 2-phenyl-1,3-diazabicyclo[3.1.0]hexane, the endo and exo isomers can be distinguished and, in some cases, isolated.
| Stereoisomer | Average Strain Energy (kcal/mol) | Equilibrium Concentration (%) |
|---|---|---|
| Endo Form | 4.01 | 62 |
| Exo Form | 4.29 | 38 |
Potential Energy Surface Mapping
Potential energy surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometric coordinates. By mapping the PES, stationary points such as energy minima (stable conformers) and transition states can be identified, providing a comprehensive picture of the conformational landscape.
For the broader bicyclo[3.1.0]hexane system, PES mapping has been used to investigate the preference for boat-like conformers. conicet.gov.ar Such studies for this compound would definitively establish the global minimum energy conformation and the energy barriers between different conformers.
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding in this compound is crucial for explaining its reactivity and conformational preferences.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding by localizing the molecular wave function into one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de It allows for the investigation of charge transfer and hyperconjugative interactions that contribute to molecular stability.
In the related 1,5-diazabicyclo[3.1.0]hexane, NBO analysis has shown that the anomeric effect, specifically the n(N) → σ*(C-C) interaction, is a significant factor in stabilizing the boat conformation. acs.org A similar analysis for this compound would be expected to reveal key electronic interactions involving the nitrogen lone pairs and their influence on the molecule's conformation and reactivity. While specific NBO analysis data for the parent this compound is not prevalent in the literature, it remains a powerful tool for future investigations into its electronic structure.
Molecular Orbital Theory Applications
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to this analysis. Compounds with a small HOMO-LUMO gap are typically more reactive. nih.gov
In the case of this compound, the boat conformation is stabilized by an anomeric effect, specifically the n(N) → σ(C−C) orbital interaction. acs.org This interaction involves the donation of electron density from the lone pair of a nitrogen atom (n) to an adjacent anti-bonding carbon-carbon sigma orbital (σ). Natural Bond Orbital (NBO) analysis has been employed to quantify the stabilization energies of these interactions. acs.org For the boat conformation, calculations at the B3LYP/6-31G(d) level of theory show significant stabilization from these anomeric effects. acs.org
Studies on related diazabicyclo[n.1.0]alkane systems, such as diazabicyclo[1.1.0]butane and diazabicyclo[2.1.0]pentane, have also utilized MO theory to analyze their stability. tsijournals.com The introduction of nitrogen atoms into the bicyclic rings generally leads to increased stability due to lone pair σ-conjugation. tsijournals.com The HOMO-LUMO energy gap is a crucial parameter in these analyses, reflecting the chemical activity of the molecule. tsijournals.com For some diazabicyclo[3.1.0]hex-3-ene derivatives, the HOMO is localized on the nitrogen atoms, while the LUMO is distributed across all the ring atoms. tsijournals.com
Dipole Moment and Partial Atomic Charge Calculations
The distribution of charge within a molecule, quantified by the dipole moment and partial atomic charges, is fundamental to understanding its intermolecular interactions and reactivity. qub.ac.uk Various computational methods are used to calculate these properties, including those based on partitioning the electron density (e.g., Mulliken, Bader) or the electrostatic potential (ESP) (e.g., Merz-Kollman-Singh, CHELPG). stackexchange.com
For accurate predictions, it is often preferable to average charges over several conformations, especially for flexible molecules. nih.gov While direct calculations of the dipole moment for the parent this compound are not extensively detailed in the provided results, the methodology for such calculations is well-established. qub.ac.ukstackexchange.com For instance, the Merz-Kollman-Singh (MKS) and Hu-Lu-Yang (HLY) models have been shown to accurately reproduce molecular dipole moments in other heterocyclic compounds. mdpi.com
Theoretical Prediction of Reactivity and Reaction Mechanisms
Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating their reaction mechanisms. This often involves characterizing transition states and calculating the energy profiles of reaction pathways.
Transition State Characterization
The identification and characterization of transition state structures are crucial for understanding the kinetics and mechanisms of chemical reactions. For diazabicyclo[n.1.0]alkane systems, computational methods like Density Functional Theory (DFT) are used to locate transition states on the potential energy surface. tsijournals.com By calculating the total energy for different conformations, the most stable and transition-state structures can be identified. tsijournals.com For example, in the study of diazabicyclo[1.1.0]butane, the planar form was identified as a transition state, being significantly higher in energy than the puckered conformation. tsijournals.com In the context of cycloaddition reactions involving diazabicyclo[3.1.0]hexanes, theoretical calculations help to explain the regioselectivity of the reaction. chim.it
Reaction Pathway Energetics
The energetics of a reaction pathway, including the relative energies of reactants, intermediates, transition states, and products, determine the feasibility and outcome of a reaction. For 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations have shown that the boat conformation is the most stable, with the chair and twist conformations being 3.8 and 49.5 kcal/mol higher in energy, respectively. acs.org Similar calculations for substituted derivatives, such as the 3,3-dimethyl and 6,6-dimethyl isomers, have also been performed to determine their relative stabilities. acs.org Theoretical studies on the thermal deazetization of related diazabicycloalkenes have used quasiclassical trajectories to model the reaction dynamics and explain product ratios. osti.gov
Thermochemical Calculations (e.g., Enthalpy of Formation)
Thermochemical properties, such as the enthalpy of formation, are critical for assessing the energy content of compounds, particularly for high-energy materials. acs.org The standard molar enthalpy of formation for several 1,5-diazabicyclo[3.1.0]hexane derivatives has been determined both experimentally and computationally. researchgate.net
For instance, the gas-phase enthalpy of formation for 6-phenyl-1,5-diazabicyclo[3.1.0]hexane was calculated using high-level ab initio methods like DLPNO-CCSD(T1)/CBS in conjunction with isodesmic reactions. rsc.org This theoretical value was used to validate the experimental value obtained from combustion calorimetry. rsc.org The heats of formation for a series of 1,5-diazabicyclo[3.1.0]hexane compounds were calculated to be in the range of 129.2–276.2 kJ/mol. acs.org For 6-cyclopropyl-1,5-diazabicyclo[3.1.0]hexane, the gas-phase standard enthalpy of formation was calculated to be 307.9 ± 3.3 kJ/mol using atomization reactions. researchgate.net
Methodological Advancements in Computational Chemistry (e.g., Monte Carlo in Gas Electron Diffraction Analysis)
The study of this compound systems has also been a platform for the application and development of advanced computational methodologies. A notable example is the use of the Monte Carlo method in the analysis of gas electron diffraction (GED) data. acs.orgnih.gov
This approach has been employed to determine the gas-phase structures of 3,3-dimethyl- and 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane with improved precision and accuracy. acs.orgnih.gov The Monte Carlo method helps in assessing the uncertainties of the refined structural parameters. acs.org This combined experimental and computational approach allows for a more robust determination of molecular structures, especially for molecules that exist as a mixture of conformers in the gas phase. acs.org
Advanced Spectroscopic Characterization Techniques in Research of 1,3 Diazabicyclo 3.1.0 Hexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR and ¹³C NMR for Assignment of Carbon and Proton Environments
One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of protons and carbon atoms within the 1,3-diazabicyclo[3.1.0]hexane framework. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, providing initial clues about the molecular structure.
In derivatives of this compound, the protons on the bicyclic core exhibit characteristic chemical shifts. For instance, in 2-(4-diethoxymethylphenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the H-2, H-5, and H-6 protons appear as singlets at δ 6.82, 3.79, and 2.53 ppm, respectively. mdpi.com The absence of coupling between H-5 and H-6 protons suggests a dihedral angle of approximately 90°, as predicted by the Karplus equation. mdpi.com
The ¹³C NMR spectrum provides complementary information. In the same derivative, the carbon signals are observed at δ 170.1, 145.8, 144.8, 139.2, 138.9, 132.2, 131.9, 129.3, 128.9, 127.8, 127.7, 127.3, 124.1, 101.8, 96.5, 61.6, 58.2, 42.3, and 15.6 ppm. mdpi.com The specific chemical shifts help in assigning each carbon atom to its position in the molecule.
The following table summarizes representative ¹H and ¹³C NMR data for a substituted this compound derivative. mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 6.82 (s) | 96.5 |
| H-5 | 3.79 (s) | 58.2 |
| H-6 | 2.53 (s) | 42.3 |
| Aromatic & Substituent Protons | 8.20-7.44 (m), 5.53 (s), 3.66-3.55 (m), 1.26 (t) | 170.1, 145.8, 144.8, 139.2, 138.9, 132.2, 131.9, 129.3, 128.9, 127.8, 127.7, 127.3, 124.1, 101.8, 61.6, 15.6 |
s = singlet, t = triplet, m = multiplet
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity
While 1D NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This is crucial for definitively assigning proton signals to their corresponding carbon atoms. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This long-range connectivity information is invaluable for piecing together the complete carbon skeleton. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides critical information about the 3D structure and stereochemistry of the molecule.
Stereochemical Assignments via NMR (e.g., Analysis of Diastereotopic Protons)
The rigid, bicyclic structure of this compound often leads to the presence of diastereotopic protons. Diastereotopic protons are non-equivalent and will have different chemical shifts in the NMR spectrum. masterorganicchemistry.comyoutube.com This non-equivalence arises because the molecule lacks a plane of symmetry that would make these protons interchangeable. youtube.com
The analysis of diastereotopic protons is a powerful tool for determining the stereochemistry of the molecule. For example, the two protons of a CH₂ group adjacent to a stereocenter will often be diastereotopic. youtube.com Their distinct chemical shifts and coupling patterns to neighboring protons can provide detailed information about the local conformation and the relative orientation of substituents. In some cases, the coupling constants between vicinal protons can be used to determine the dihedral angles between them, further refining the conformational model. organicchemistrydata.org
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. wisc.edu The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of particular bonds. wisc.edu
For derivatives of this compound, IR spectroscopy can confirm the presence of various functional groups introduced onto the bicyclic core. For example, in a derivative containing a phenyl ring, characteristic absorptions for the aromatic ring will be observed. oup.com The absence of certain bands can be just as informative, confirming the successful transformation of one functional group into another during a chemical reaction. wisc.edu
The following table lists some common IR absorption frequencies for functional groups that may be found in derivatives of this compound. libretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretch | 2850–3000 |
| C-H (alkane) | Bend | 1350–1470 |
| C=O (ketone) | Stretch | ~1715 |
| C=O (amide) | Stretch | 1630-1680 |
| C=C (aromatic) | Stretch | 1400–1600 |
| C-N | Stretch | 1000–1350 |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. wisc.edu Therefore, some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound and its derivatives, Raman spectroscopy can provide additional information about the skeletal vibrations of the bicyclic system. rsc.org Theoretical calculations are often used in conjunction with experimental Raman and IR data to assign the observed vibrational modes to specific atomic motions within the molecule. rsc.orgnih.gov This combined approach allows for a more complete understanding of the molecule's vibrational properties and can aid in confirming the proposed structure. rsc.org
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy is crucial for understanding the interactions of molecules with light. For this compound systems, it is particularly important for elucidating their photochromic capabilities.
Derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene are a class of organic compounds known for their unique photochromic properties, often observable in both solution and the solid crystalline state. researchgate.netsemanticscholar.orgresearchgate.net This phenomenon involves a reversible, light-induced transformation between two isomers with different absorption spectra. semanticscholar.orgresearchgate.netmdpi.com UV-Vis spectroscopy is the primary tool for analyzing this behavior.
The core photochromic reaction of these compounds is a reversible electrocyclic ring-opening of the strained aziridine (B145994) moiety upon irradiation with ultraviolet (UV) light. semanticscholar.org The initial "closed-ring" form of the 1,3-diazabicyclo[3.1.0]hex-3-ene derivative typically absorbs in the UV region of the spectrum and is colorless. semanticscholar.orgmdpi.com When irradiated, it converts to a colored, "open-ring" ylide isomer, which exhibits a new, strong absorption band in the visible region. researchgate.netsemanticscholar.org
For instance, studies on various substituted 1,3-diazabicyclo[3.1.0]hex-3-enes demonstrate this transformation clearly. Upon irradiation with UV light (e.g., 254 nm or 365 nm), a colorless or pale solution of the compound will develop a deep color, such as yellow, green, or blue, depending on the substituents. researchgate.netsemanticscholar.orgmdpi.com The UV-Vis spectrum reflects this change with the appearance of new absorption maxima. For example, a derivative in ethanol (B145695) showed absorption maxima at 208, 232, and 316 nm before irradiation; after irradiation, new bands appeared, with a notable peak in the visible range at 406 nm. researchgate.net Another study reported a colorless solution of a pyrazolyl-substituted derivative showing an absorption peak at 255 nm, which, upon UV irradiation at 365 nm, developed a new absorption band centered at 415 nm, resulting in a yellow color. semanticscholar.org
The presence of an isosbestic point in the series of UV-Vis spectra taken during the transformation indicates that only two species—the closed-ring and open-ring isomers—are involved in the photoisomerization process. researchgate.netmdpi.com The color of the open-ring form can fade slowly when the sample is left in the dark, indicating the reversibility of the reaction. researchgate.net
Table 1: UV-Vis Absorption Data for Photochromic 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivatives
| Compound Derivative | Solvent | Before UV Irradiation (λmax, nm) | After UV Irradiation (λmax, nm) | Reference |
| Quinoline-substituted | Ethanol | 208, 232, 316 | 208, 232, 406 | researchgate.net |
| Benzo[h]quinoline-substituted | Ethanol | 206, 236, 320 | 221, 262, 376 | researchgate.net |
| Pyrazolyl-substituted | Ethanol | 255 | 415 | semanticscholar.org |
| Phenyl/Nitrophenyl-substituted | Ethanol | ~255 | 420 | semanticscholar.org |
| Diethoxymethylphenyl-substituted | Ethanol | No visible absorption | 413 | mdpi.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing clues to the molecular structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of novel this compound derivatives. It provides highly accurate mass measurements, which allow for the unambiguous determination of a compound's elemental composition. rsc.orgclockss.org This is particularly critical when confirming the successful synthesis of a target molecule.
In research involving the synthesis of new diazabicyclo[3.1.0]hexane analogs, HRMS using techniques like electrospray ionization (ESI) is routinely employed. rsc.org For example, in the synthesis of various ethyl 4-methyl-2,5-disubstituted-1,3-diazabicyclo[3.1.0]hexane-4-carboxylates, HRMS (ESI+) was used to confirm the identity of the products. The experimentally measured mass of the protonated molecule ([M+H]⁺) was found to be consistent with the calculated theoretical mass to within a very small margin of error (e.g., calculated for C₂₀H₂₃N₂O₂: 323.1754; found: 323.1757). rsc.org This level of accuracy definitively confirms the molecular formula.
The fragmentation of bicyclic diaza compounds under mass spectrometry conditions, typically electron ionization (EI), proceeds via characteristic pathways. aip.org Cleavage of the bonds at the angular carbon atoms and the C-N bonds are common fragmentation routes. aip.org While detailed fragmentation studies for the parent this compound are not widely published, analysis of related bicyclic systems shows that the initial molecular ion (M⁺·) will break apart by losing neutral fragments, leading to a series of fragment ions that provide a structural fingerprint of the molecule. msu.edusavemyexams.comlibretexts.org
Table 2: Representative HRMS Data for Substituted this compound Derivatives
| Compound Name | Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| (2R,4S,5S) Ethyl 4-methyl-2,5-diphenyl-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate | C₂₀H₂₃N₂O₂ | [M+H]⁺ | 323.1754 | 323.1757 | rsc.org |
| (2R,4S,5S) Ethyl 4-methyl-5-phenyl-2-(p-tolyl)-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate | C₂₁H₂₅N₂O₂ | [M+H]⁺ | 337.1918 | 337.1918 | rsc.org |
| (2R,4S,5S) Ethyl 2-(4-cyanophenyl)-4-methyl-5-phenyl-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate | C₂₁H₂₂N₃O₂ | [M+H]⁺ | 348.1706 | 348.1709 | rsc.org |
Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure Determination
Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules in the gas phase. acs.orgnih.gov By analyzing the scattering pattern of an electron beam that passes through a gaseous sample, detailed information about bond lengths, bond angles, and torsional angles can be obtained. This experimental method, when combined with high-level quantum-chemical calculations, provides a comprehensive understanding of a molecule's conformational properties. acs.orgnih.govrsc.org
Research on DABH has shown that the molecule can theoretically exist in several conformations, including boat, chair, and twist forms. acs.org The GED experiment, supported by MP2 calculations, revealed that DABH exists exclusively in a boat conformation of Cₛ symmetry at room temperature. acs.org The more strained chair and twist conformations were calculated to be significantly higher in energy. acs.org The study provided key geometrical parameters for the boat conformation, defining the precise three-dimensional arrangement of the atoms. acs.org Similar studies on methylated derivatives of 1,5-diazabicyclo[3.1.0]hexane have also successfully used GED to determine their dominant conformations and detailed structural parameters. nih.govnih.gov
Table 3: Key Experimental Geometrical Parameters for 1,5-Diazabicyclo[3.1.0]hexane (Boat Conformation) Determined by GED
| Parameter | Bond Length (rₑ, Å) / Bond Angle (∠ₑ, deg) | Uncertainty | Reference |
| N1−N5 | 1.506 | (13) | acs.org |
| N1−C6 | 1.442 | (2) | acs.org |
| N1−C2 | 1.469 | (4) | acs.org |
| C2−C3 | 1.524 | (7) | acs.org |
| ∠ C6−N1−C2 | 114.8 | (8) | acs.org |
| ∠ N5−N1−C2 | 107.7 | (4) | acs.org |
| ∠ N1−C2−C3 | 106.5 | (9) | acs.org |
| ∠ C2−C3−C4 | 104.0 | (10) | acs.org |
Note: The data presented is for the 1,5-isomer, as a proxy to illustrate the utility of the GED technique for this bicyclic system.
Chromatographic Techniques for Purity and Stereoisomer Analysis
Chromatographic methods are fundamental for separating, identifying, and purifying components of a mixture. In the context of this compound research, chiral chromatography is especially vital for the analysis of stereoisomers.
The synthesis of chiral molecules often results in a mixture of enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is critical in fields like asymmetric catalysis and pharmaceutical development. nih.govgoogle.com Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier analytical techniques for this purpose. rsc.orgresearchgate.net
These methods utilize a chiral stationary phase (CSP), a column packing material that is itself enantiomerically pure. rsc.orgdoi.org This chiral environment allows for differential interaction with the two enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those sold under the Daicel CHIRALPAK® brand (e.g., IB, ID), are commonly used for the separation of diazabicyclo[3.1.0]hexane enantiomers. rsc.org
In recent studies on the catalytic asymmetric synthesis of 1,3-diazabicyclo[3.1.0]hexanes, both chiral HPLC and SFC were successfully employed to separate the resulting enantiomers and determine the ee of the reactions. rsc.org For example, the enantiomers of (2R,4S,5S)- and (2S,4R,5R)-ethyl 4-methyl-2,5-diphenyl-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate were separated using an SFC system with a Chiralpak ID column, achieving a 95% ee. rsc.org HPLC with a Chiralpak IB column and a hexane-isopropanol mobile phase was used to resolve other derivatives, yielding ee values as high as 91%. rsc.org SFC is often preferred for its faster analysis times and use of more environmentally benign mobile phases like supercritical CO₂. researchgate.net
Table 4: Chiral Chromatography Conditions for Enantiomeric Excess (ee) Determination of this compound Derivatives
| Compound Name | Technique | Chiral Column | Mobile Phase | Enantiomeric Excess (ee) | Reference |
| (2R,4S,5S) Ethyl 4-methyl-2,5-diphenyl-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate | SFC | Chiralpak ID | CO₂/MeOH (gradient) | 95% | rsc.org |
| (2R,4S,5S) Ethyl 4-methyl-5-phenyl-2-(p-tolyl)-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate | HPLC | Daicel Chiralpak IB | Hexane-Isopropanol (99:1) | 87% | rsc.org |
| (2R,4S,5S) Ethyl 2-(4-fluorophenyl)-4-methyl-5-phenyl-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate | HPLC | Daicel Chiralpak IB | Hexane-Isopropanol (99:1) | 91% | rsc.org |
| (2S,4R,5R) Ethyl 2-(2,4-dimethylphenyl)-4-methyl-5-phenyl-1,3-diazabicyclo[3.1.0]hexane-4-carboxylate | HPLC | Daicel Chiralpak ID | Hexane-Isopropanol (95:5) | 70% | rsc.org |
Compound Index
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In the context of this compound research, GC is particularly useful for assessing the purity of synthesized compounds and for identifying and quantifying any volatile impurities or byproducts from the reaction mixture. The choice of GC parameters, including the column, temperature program, and detector, is critical for achieving optimal separation and detection.
A specific method for the analysis of a derivative, (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane, using Gas Chromatography with a Flame Ionization Detector (GC-FID) has been developed. acs.org This method demonstrates the effective separation of the target compound from its intermediates. acs.org The conditions can be adapted for the analysis of this compound due to the structural similarity of the core bicyclic ring.
Key parameters for the GC-FID analysis of a related azabicyclo[3.1.0]hexane derivative are detailed in the table below. acs.org
Table 1: GC-FID Parameters for the Analysis of a this compound Derivative
| Parameter | Value |
|---|---|
| Gas Chromatograph | Agilent GC 8860 with FID |
| Chromatographic Column | Agilent CP-Volamine, 30m x 0.320mm |
| Stationary Phase | 100% Methyl Polysiloxane |
| Injection Mode | Direct Injection |
| Injection Port Temperature | 280 °C |
| Injection Volume | 2 µL |
| Split Ratio | 5:1 |
| Carrier Gas Flow Rate | 2 mL/min (Constant Flow) |
| Detector Temperature | 260 °C |
| Temperature Program | Initial temp 40 °C for 2 min, then ramp to 250 °C at 20 °C/min, hold for 10 min |
This methodology allows for the rapid and accurate measurement of the compound and can be used for quality control during its synthesis. acs.org The use of a specialized column like the CP-Volamine is designed for the analysis of volatile amines, ensuring good peak shape and resolution.
X-ray Diffraction for Solid-State Structural Analysis
The spatial configuration of several adducts of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes has been determined using single-crystal X-ray diffraction analysis. researchgate.net These studies have confirmed the relative configuration of the products formed in cycloaddition reactions. researchgate.net Research on the synthesis of various 1,5-diazabicyclo[3.1.0]hexanes also reports the use of X-ray crystallographic data to characterize the synthesized compounds, with data often deposited in the Cambridge Crystallographic Data Centre (CCDC).
A study on the catalytic asymmetric synthesis of substituted 1,3-diazabicyclo[3.1.0]hexanes utilized X-ray diffraction to confirm the structure of the products. bham.ac.uk The crystallographic data for a representative derivative provides insight into the solid-state structure of this class of compounds.
Table 2: Representative Crystallographic Data for a Substituted this compound Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₄H₂₆N₂O₄ |
| Formula Weight | 406.47 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(2) Å, α = 90°b = 16.456(3) Å, β = 98.98(3)°c = 12.543(3) Å, γ = 90° |
| Volume | 2064.2(8) ų |
| Z | 4 |
| Calculated Density | 1.307 Mg/m³ |
The analysis of the crystal structure of this compound derivatives often reveals a "flattened boat" conformation for the six-membered ring. globalauthorid.com This structural information is vital for correlating the molecular geometry with the compound's reactivity and physical properties.
Applications of 1,3 Diazabicyclo 3.1.0 Hexane in Advanced Organic Synthesis and Materials Science
Chiral Synthons and Building Blocks for Complex Molecular Architectures
The inherent ring strain and defined stereochemistry of the 1,3-diazabicyclo[3.1.0]hexane system make it a valuable chiral synthon. Its derivatives are instrumental in the stereoselective synthesis of intricate molecular architectures, particularly those containing nitrogen atoms.
Precursors for Substituted Diamines
Highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures, synthesized through intramolecular radical aziridination of allylic sulfamoyl azides, have proven to be versatile synthons for preparing a variety of 1,2- and 1,3-diamine derivatives. nih.gov The high ring strain of these bicyclic aziridines allows for selective ring-opening reactions in both exo- and endo-fashions, yielding the corresponding diamine derivatives. nih.gov This methodology has been successfully applied as a key step in the efficient synthesis of a potent neurokinin 1 (NK1) antagonist. nih.gov
The synthesis of these strained heterobicyclic structures is achieved in high yields via Co(II)-based metalloradical catalysis under neutral and non-oxidative conditions. nih.gov This catalytic system is applicable to a wide range of allylic sulfamoyl azides with various substitution patterns. nih.gov
Table 1: Synthesis of 2-Sulfonyl-1,3-diazabicyclo[3.1.0]hexane Derivatives
| Entry | Allylic Sulfamoyl Azide (B81097) Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Substrate with p-chlorobenzyl group | 2-Sulfonyl-1,3-diazabicyclo[3.1.0]hexane derivative | Nearly quantitative |
This table is based on findings related to Co(II)-based metalloradical catalysis for the construction of strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures. nih.gov
Versatile Intermediates for Diverse Nitrogen Heterocycles
This compound derivatives serve as precursors to unstable azomethine imines, which are valuable 1,3-dipoles in cycloaddition reactions for constructing various dinitrogenated heterocycles. beilstein-journals.orgnih.gov These reactions, often carried out under thermal or catalytic conditions, provide access to a wide range of nitrogen-containing ring systems, which are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov
The generation of azomethine imines from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes can be achieved through thermal ring opening or catalytic cleavage of the C–N bond in the diaziridine ring using Lewis acids. beilstein-journals.orgnih.gov These in situ generated dipoles can then react with various dipolarophiles. For instance, their reaction with 1,3-diphenylprop-2-en-1-ones under microwave irradiation proceeds regio- and stereoselectively to yield perhydropyrazolopyrazoles. beilstein-journals.org
Furthermore, catalytic asymmetric [3+2] cycloaddition of azomethine ylides, generated from α-substituted iminoesters, with azirines allows for the synthesis of substituted 1,3-diazabicyclo[3.1.0]hexanes with adjacent quaternary stereocenters. rsc.orgresearchgate.net This method, utilizing a CuI/(R)-Fesulphos catalytic system, achieves high diastereoselectivities and enantioselectivities. rsc.org
Photochromic Materials and Their Technological Implications
Derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene are a significant class of organic photochromic compounds. iiste.orgresearchgate.netmdpi.comresearchgate.net A key feature of these molecules is their ability to exhibit photochromism not only in solution but also in the crystalline state, a rare property among photochromic materials. iiste.orgresearchgate.net This phenomenon involves a reversible, light-induced transformation between two isomers with different absorption spectra, leading to a change in color. iiste.orgmdpi.com
The photochromic reaction of these bicyclic aziridines involves a reversible cycloreversion and photocyclization between a closed-ring form and a deeply colored, open-ring zwitterionic isomer upon UV irradiation. mdpi.comsemanticscholar.org This change in molecular structure also leads to alterations in other physical and chemical properties, such as refractive index and dielectric constant. mdpi.com
Photoresponsive Systems for Optical Data Storage and Displays
The significant and reversible color change exhibited by 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives makes them promising candidates for applications in optical data storage and displays. iiste.orgresearchgate.net The ability to switch between two stable states with distinct absorption spectra forms the basis for writing, reading, and erasing information using light. mdpi.com
Bis-photochromic systems, which contain two photochromic units within a single molecule, are particularly interesting as they can serve as multicolor photochromic materials. researchgate.net This offers an advantage for applications like multifrequency optical memories and high-resolution displays. researchgate.net For example, bis-1,3-diazabicyclo[3.1.0]hex-3-enes with an isatin (B1672199) linkage undergo reversible photochromic reactions in both solution and the crystalline state upon irradiation with UV light. iiste.org
Table 2: Photochromic Behavior of Isatin-Linked bis-1,3-diazabicyclo[3.1.0]hex-3-enes
| Compound | Initial State (Color) | Irradiated State (Color) | Reversibility |
|---|---|---|---|
| 8a | Yellow | Deeply colored | Yes |
This table illustrates the photochromic properties of newly synthesized bis-photochromic compounds with isatin linkage. iiste.org
Optoelectronic Devices and Photoswitches
The light-induced changes in the electronic and geometric structure of this compound derivatives make them suitable for use in optoelectronic devices and as photoswitches. researchgate.net Their ability to form deeply colored and stable materials under UV radiation is a key property for these applications. researchgate.netresearchgate.net
Recent research has focused on integrating these photochromic molecules with other functional materials. For instance, azobenzene-thiol terminated 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives have been used to form self-assembled monolayers on silver nanoparticles, combining the photochromic behavior of the diazabicyclohexane with the surface plasmon resonance of the nanoparticles. researchgate.net Such hybrid materials are expected to be useful in optical storage devices. researchgate.net Furthermore, the integration of these photochromic materials into organic field-effect transistors could lead to stimuli-responsive materials where electronic properties are modulated by light. nih.gov
Potentiometric Sensors for Ion Detection
Derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene have been investigated for their potential use as potentiometric sensors for the detection of ions. researchgate.net The synthesis of new derivatives with various substituents allows for the tuning of their properties for selective ion recognition. researchgate.netresearchgate.net Potentiometric sensors operate by measuring the potential difference between a reference electrode and an indicator electrode that is sensitive to the target ion. The incorporation of a selective ionophore, in this case, a tailored this compound derivative, into the sensor membrane is crucial for its performance.
Advanced Chemical Reagents and Catalysis
The strained N-N and C-N bonds within the this compound framework are key to its utility as a source of reactive species and as a ligand in catalysis.
Sources of Unstable 1,3-Dipoles (e.g., Azomethine Imines)
A primary application of this compound derivatives is their ability to generate unstable azomethine imines, which are potent 1,3-dipoles. d-nb.info This transformation is typically achieved through thermal or Lewis acid-catalyzed ring-opening of the diaziridine ring. rsc.org The resulting azomethine imines are highly reactive intermediates that can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to construct complex nitrogen-containing heterocyclic scaffolds. d-nb.inforsc.org
These cycloaddition reactions are highly valuable in synthetic organic chemistry for creating diverse dinitrogenated heterocycles. d-nb.info For instance, the reaction of in situ-generated azomethine imines from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with dipolarophiles like 1,3-diphenylprop-2-en-1-ones under microwave irradiation proceeds with high regio- and stereoselectivity to yield perhydropyrazolopyrazoles. nih.gov Furthermore, these cycloadducts can undergo a reversible cycloreversion, regenerating the azomethine imine, which can then be trapped by other suitable dipolarophiles. nih.gov
The generation of azomethine imines from diaziridine-containing precursors like 1,5-diazabicyclo[3.1.0]hexane can also be facilitated by scandium triflate or in ionic liquids with boron trifluoride etherate. rsc.org These unstable intermediates readily react with dipolarophiles such as nitrostyrenes and chalcones. rsc.org
The versatility of this methodology is further highlighted by the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with azirines, which allows for the synthesis of substituted 1,3-diazabicyclo[3.1.0]hexanes with contiguous quaternary stereocenters in high diastereoselectivities and enantioselectivities. rsc.org This approach has been used to produce a variety of this compound derivatives. researchgate.net
| Precursor | Dipolarophile | Product | Catalyst/Conditions | Reference |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes | 1,3-Diphenylprop-2-en-1-ones | Perhydropyrazolopyrazoles | Microwave heating | nih.gov |
| 1,5-Diazabicyclo[3.1.0]hexane | Nitrostyrenes, Chalcones | Pyrazolidines | Scandium triflate or BF3·Et2O in ionic liquids | rsc.org |
| Isatins and α-amino acids (generating azomethine ylides) | 2H-Azirines | 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles | Mild, one-pot, three-component reaction | acs.org |
| α-Substituted iminoesters (generating azomethine ylides) | Azirines | Substituted 1,3-diazabicyclo[3.1.0]hexanes | CuI/(R)-Fesulphos | rsc.org |
Ligands in Transition-Metal Chemistry
The nitrogen atoms in the this compound scaffold possess lone pairs of electrons that can coordinate with transition metals, making these compounds potential ligands in coordination chemistry. While the direct application of the parent this compound as a ligand is not extensively documented, related diazabicyclic and heterocyclic structures have shown utility in this area. For example, pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivatives have been noted for their application as ligands for complexation with metals. mdpi.com The broader class of nitrogen-containing heterocycles is well-established in transition-metal chemistry, serving as ligands that can influence the catalytic activity and selectivity of metal centers. mdpi.com The development of chiral ligands based on bicyclic scaffolds is particularly important for asymmetric catalysis. researchgate.net
Potential in High-Energy Materials Research (for related diaziridines)
The high ring strain inherent in the diaziridine ring, a key structural feature of this compound, makes this class of compounds interesting for high-energy materials research. mdpi.com The release of this strain energy upon decomposition can contribute to a high heat of formation and detonation performance. mdpi.com
Diaziridine derivatives are considered potential candidates for high-energy-density materials due to their strained ring structure, which can release a significant amount of energy upon ring-opening. mdpi.com Theoretical studies on trinitromethane (B1605510) derivatives of diaziridines have indicated their potential as high-density materials with good detonation performance and stability. mdpi.comencyclopedia.pub Specifically, 1-(trinitromethyl)diaziridine has been identified as a promising candidate. mdpi.comencyclopedia.pub
Furthermore, 1,5-diazabicyclo[3.1.0]hexane (DABH) and its derivatives are considered important from an applied perspective as high-energy materials. researchgate.net The experimental enthalpy of formation for some derivatives has been determined, providing crucial data for evaluating their energetic properties. researchgate.net These compounds are also being explored as potential substitutes for toxic hydrazine (B178648) derivatives in liquid rocket propellants due to their high formation enthalpy and low toxicity. researchgate.net Research into 1,5-diazabicyclo[3.1.0]hexane type compounds has shown that their heats of formation are significantly higher than those of traditional propellants like monomethyl hydrazine. acs.org
| Compound/Derivative | Key Findings | Potential Application | Reference |
| Trinitromethane derivatives of diaziridines | Good detonation performance and stability. | High-density materials | mdpi.comencyclopedia.pub |
| 1,5-Diazabicyclo[3.1.0]hexane (DABH) and derivatives | High enthalpy of formation, low toxicity. | High-energy materials, liquid rocket propellants | researchgate.net |
| Alkyl substituted 1,5-diazabicyclo[3.1.0]hexane compounds | High heats of formation, short ignition delay times. | Hypergolic propellants | acs.org |
Future Research Directions and Emerging Opportunities
Development of Next-Generation Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure 1,3-diazabicyclo[3.1.0]hexane derivatives is crucial for their application in areas such as drug discovery, where stereochemistry often dictates biological activity. While methods for their synthesis exist, the development of more efficient and highly stereoselective methodologies remains a key research focus.
Future efforts will likely concentrate on the design and application of novel chiral catalysts for asymmetric transformations. This includes the development of metal-based catalysts, such as those involving copper, rhodium, and iron, as well as organocatalysts. researchgate.netnih.govscribd.com For instance, the use of chiral ligands like Fesulphos in copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with azirines has shown promise in producing highly enantioenriched this compound derivatives with excellent enantioselectivities (up to 98% ee). rsc.orgnih.gov Further exploration of ligand design and reaction optimization will be critical to broaden the substrate scope and improve the stereocontrol of these reactions.
Moreover, the development of one-pot and tandem reactions that generate the bicyclic core with multiple stereocenters in a single step is a highly desirable goal. acs.org This approach not only improves synthetic efficiency but also allows for the rapid generation of molecular diversity for biological screening.
Exploration of Novel Reactivity Pathways and Mechanistic Insights
The strained diaziridine ring in this compound is the source of its unique reactivity, which is still not fully understood. Future research will undoubtedly delve deeper into exploring novel reaction pathways and gaining detailed mechanistic insights.
The ring-opening reactions of the diaziridine moiety are of particular interest. nih.govmdpi.com These reactions can be triggered by various stimuli, including thermal activation, acid catalysis, or transition metal catalysis, leading to the formation of diverse heterocyclic structures. beilstein-journals.orgresearchgate.net For instance, the in-situ generation of azomethine imines from 1,5-diazabicyclo[3.1.0]hexanes via thermal or catalytic C-N bond cleavage has been utilized in (3+2) and (3+3) cycloaddition reactions to construct complex nitrogen-containing scaffolds. beilstein-journals.orgnih.gov A key area for future investigation will be to control the regioselectivity and stereoselectivity of these ring-opening and subsequent cycloaddition reactions.
Mechanistic studies, employing both experimental techniques (like kinetic analysis and isotopic labeling) and computational methods, will be instrumental in elucidating the intricate details of these transformations. rsc.org Understanding the transition states and intermediates involved will enable the rational design of new reactions and catalysts with enhanced selectivity and efficiency. For example, mechanistic hypotheses for the cycloaddition and cycloreversion reactions of diazabicyclohexanes are being actively investigated to better control product formation. beilstein-journals.orgnih.gov
Design and Synthesis of Advanced Functional Materials with Tunable Properties
The rigid, three-dimensional structure of the this compound core makes it an attractive building block for the design and synthesis of advanced functional materials. The ability to introduce various substituents onto the bicyclic framework allows for the fine-tuning of its physical and chemical properties.
Future research in this area could focus on incorporating the this compound motif into polymers and macromolecules. This could lead to materials with unique thermal, mechanical, or optical properties. For instance, the strained nature of the ring system could be exploited to create materials that respond to external stimuli, such as heat or light, by undergoing controlled ring-opening reactions, leading to changes in the material's properties.
Furthermore, the diaziridine moiety itself is a known precursor to carbenes, highly reactive intermediates that can participate in a variety of chemical transformations. mdpi.com This opens up possibilities for using this compound derivatives as latent sources of carbenes in materials science applications, such as surface modification or cross-linking of polymers. The development of new diaziridine derivatives with tailored electronic properties could lead to more efficient carbene generation under specific conditions. rsc.org
Integration of Machine Learning and Computational Chemistry for Predictive Design
The integration of machine learning (ML) and computational chemistry offers a powerful approach to accelerate the discovery and development of new this compound-based molecules with desired properties.
Computational methods, such as density functional theory (DFT) and ab initio calculations, can provide valuable insights into the structure, stability, and reactivity of these compounds. acs.orgrsc.orgnih.gov For example, quantum-chemical calculations have been used to study the conformational preferences of this compound, revealing that the boat conformation is the most stable. acs.org These calculations can also be used to predict the outcomes of chemical reactions and to elucidate reaction mechanisms. researchgate.netosti.gov
Machine learning algorithms can be trained on existing experimental and computational data to build predictive models for various properties, such as biological activity, reaction yield, or material performance. These models can then be used to virtually screen large libraries of candidate molecules, identifying the most promising candidates for experimental synthesis and testing. This in silico approach can significantly reduce the time and resources required for the discovery of new functional molecules.
Investigation of Unexplored Reactivity in Biological Contexts
The unique structural features of this compound derivatives suggest that they may possess interesting and unexplored biological activities. The rigid bicyclic scaffold can serve as a novel template for the design of small molecule probes and potential therapeutic agents.
Future research should focus on the systematic evaluation of the biological activity of a diverse library of this compound derivatives. This could involve screening against a wide range of biological targets, including enzymes and receptors. For instance, bicyclic scaffolds are of interest in drug discovery for their ability to mimic benzene (B151609) bioisosteres. researchgate.net The strained diaziridine ring could also act as a reactive pharmacophore, enabling covalent interactions with biological targets.
Q & A
What are the primary synthetic routes for 1,3-Diazabicyclo[3.1.0]hexane derivatives?
Basic Research Question
The synthesis of this compound derivatives typically employs two key methodologies:
- Palladium-Catalyzed Cyclopropanation : This involves reacting internal alkenes with N-tosylhydrazones, achieving high yields (up to 90%) and diastereoselectivity .
- 1,3-Dipolar Cycloaddition : Azomethine ylides (generated from α-amino acids and carbonyl compounds) react with strained dipolarophiles like azirines or cyclopropenes. Copper(I) catalysts, such as CuI/(R)-Fesulphos, enable enantioselectivity up to 98% .
Advanced variations include metal-catalyzed enyne cyclization for simultaneous ring formation .
How is the molecular structure of this compound characterized?
Basic Research Question
Structural elucidation relies on:
- X-Ray Crystallography : Resolves bicyclic frameworks and stereochemistry. For example, N′-isopropylidene derivatives confirm a boat conformation with a flattened cyclopentane ring .
- Gas Electron Diffraction (GED) : Quantifies bond angles and distances, as seen in studies of 1,5-diazabicyclo[3.1.0]hexane derivatives .
- Computational Modeling : Density functional theory (DFT) validates experimental data and predicts conformational stability .
What strategies enable enantioselective synthesis of this compound?
Advanced Research Question
Enantioselective synthesis leverages asymmetric catalysis:
- Cu(I)/Chiral Ligand Systems : CuI/(R)-Fesulphos catalyzes [3+2] cycloadditions of azomethine ylides and azirines, yielding products with four contiguous stereocenters and >95% enantiomeric excess (ee) .
- Ir-Catalyzed Reductive Amination : Constructs bicyclic cores via cyclization of enantiopure cyclopropane dicarbonyls .
- Desymmetrization : Trisubstituted cyclopropenes react with glycine Schiff bases under Cu(I)/Ph-Phosferrox catalysis to form multi-stereocenter scaffolds .
How does the bicyclic framework influence biological activity?
Advanced Research Question
The strained bicyclic structure enhances bioactivity through:
- Targeted Binding : The rigid geometry mimics natural substrates, enabling interactions with enzymes like histone deacetylases (HDACs) and opioid receptors .
- Antitumor and Antibiotic Properties : Derivatives such as Mitomycins and Albomitomycin C4 exploit the scaffold’s ability to intercalate DNA or inhibit cell division .
- Spiro-Functionalization : Bis-spiro derivatives (e.g., compound 3e) exhibit enhanced antioxidant and anticancer activity due to increased conformational rigidity .
What are the challenges in achieving diastereoselective cyclopropanation?
Advanced Research Question
Key challenges include:
- Steric and Electronic Effects : Bulky substituents on alkenes or catalysts (e.g., Pd(PPh₃)₄) can hinder cyclopropane ring closure, reducing yields .
- Thermodynamic Control : Competing pathways may favor undesired diastereomers. For example, cyclopropene dipolarophiles (e.g., 2e) require precise temperature control to maintain >90% selectivity .
- Catalyst Optimization : Screening chiral ligands (e.g., Fesulphos vs. BINAP) is critical for stereochemical outcomes .
How can computational methods aid in predicting reactivity?
Advanced Research Question
Computational tools address:
- Reaction Pathway Simulation : Monte Carlo methods model cycloaddition transition states, predicting regioselectivity in azirine reactions .
- Conformational Analysis : Molecular dynamics (MD) simulations assess strain energy in bicyclic frameworks, guiding synthetic design .
- Machine Learning (ML) : Trained on datasets (e.g., 3-azabicyclo[3.1.0]hexane derivatives), ML algorithms forecast biological activity and synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
